molecular formula C24H28O2SSi B14334762 Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- CAS No. 106773-81-3

Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-

Cat. No.: B14334762
CAS No.: 106773-81-3
M. Wt: 408.6 g/mol
InChI Key: HPMMDJWYQFWLGH-UHFFFAOYSA-N
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Description

Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- is a complex organosilicon compound. Organosilicon compounds are known for their versatility and are widely used in various industrial applications due to their unique chemical properties. This particular compound features a silane core with various functional groups attached, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- typically involves multiple steps, including the formation of the silane core and the subsequent attachment of the functional groups. . The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenoxy group can be reduced to phenols under specific conditions.

    Substitution: The phenyl and phenoxy groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- involves its interaction with various molecular targets. The compound can form stable bonds with proteins and other biomolecules, potentially altering their function. The pathways involved may include the inhibition of specific enzymes or the modulation of signaling pathways within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- is unique due to its combination of functional groups, which provide it with distinct chemical properties. The presence of both phenyl and phenoxy groups enhances its reactivity, while the ethylthio group adds to its versatility in various chemical reactions.

Properties

CAS No.

106773-81-3

Molecular Formula

C24H28O2SSi

Molecular Weight

408.6 g/mol

IUPAC Name

(4-ethylsulfanylphenyl)-dimethyl-[(3-phenoxyphenyl)methoxymethyl]silane

InChI

InChI=1S/C24H28O2SSi/c1-4-27-23-13-15-24(16-14-23)28(2,3)19-25-18-20-9-8-12-22(17-20)26-21-10-6-5-7-11-21/h5-17H,4,18-19H2,1-3H3

InChI Key

HPMMDJWYQFWLGH-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=C(C=C1)[Si](C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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